5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields of scientific research, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically involves the bromination of 1,4-dimethyl-1H-pyrazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products
Substitution: Formation of 5-substituted pyrazole derivatives.
Oxidation: Formation of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-bromo-1,4-dimethyl-1H-pyrazole-3-methanol
Scientific Research Applications
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with similar reactivity but different substitution patterns.
1,4-Dimethyl-1H-pyrazole-3-carbaldehyde: The non-brominated analog of the compound, which lacks the bromine atom and exhibits different reactivity.
5-Chloro-1,4-dimethyl-1H-pyrazole-3-carbaldehyde: A chlorinated analog with similar properties but different halogen substitution
Uniqueness
5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups, which confer distinct reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
5-bromo-1,4-dimethylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVFLSVGJNOXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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